molecular formula C9H11ClF2N2OS B1382914 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride CAS No. 1803605-65-3

2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride

Cat. No. B1382914
CAS RN: 1803605-65-3
M. Wt: 268.71 g/mol
InChI Key: WCMKAXMTSABFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride, also known as 2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide HCl, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has a wide range of applications in the medical, pharmaceutical, and chemical industries, and has been used to synthesize a variety of compounds.

Scientific Research Applications

Vibrational Spectroscopy Signatures and Molecular Stability Analysis The molecular stability and vibrational spectroscopy signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide have been studied comprehensively. The research utilized Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations, to characterize the molecule. The study highlighted the significance of stereo-electronic interactions, confirmed by natural bond orbital analysis, in contributing to molecular stability. It also provided insights into intermolecular contacts within the crystal structure and the formation of strong stable hydrogen-bonded intermolecular interactions, which were substantiated by vibrational spectral analysis and Hirshfeld surface analysis. This research offers a detailed understanding of the vibrational properties and molecular interactions of the molecule (Mary, Pradhan, & James, 2022).

Molecular Structure and Intermolecular Interactions A study on the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed the molecular geometry and various intermolecular interactions that generate 3-D arrays. The research emphasized the 'V' shaped molecular structure and explored the intermolecular interactions, including hydrogen bonds and π interactions, contributing to the crystal packing of the compounds. These insights are crucial for understanding the structural properties and molecular interactions of related compounds (Boechat et al., 2011).

Crystal Structure and Molecular Docking The crystal structure analysis of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has provided valuable insights into the coordination and molecular geometry of the complex. The study not only detailed the crystal structure but also explored the antibacterial activity of the complex, offering a comprehensive understanding of its potential applications in the medicinal field (Obaleye, Caira, & Tella, 2008).

Molecular Conformation and Polarity The research on the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides through the dipole moment method and quantum chemical calculations offered crucial insights into the molecular conformation and polarity of these compounds. Understanding the preferred conformers and their orientations is essential for further research and applications of these molecules (Ishmaeva et al., 2015).

properties

IUPAC Name

2-amino-N-[2-(difluoromethylsulfanyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2OS.ClH/c10-9(11)15-7-4-2-1-3-6(7)13-8(14)5-12;/h1-4,9H,5,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMKAXMTSABFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)SC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803605-65-3
Record name Acetamide, 2-amino-N-[2-[(difluoromethyl)thio]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803605-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride
Reactant of Route 3
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.